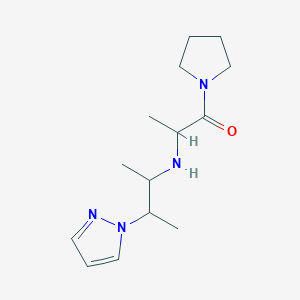
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied for its potential use in cancer therapy. The compound was first synthesized in 1992 and has since been the subject of numerous scientific studies aimed at better understanding its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide involves the inhibition of angiogenesis through the suppression of endothelial cell proliferation and migration. The compound has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), two key regulators of angiogenesis.
Biochemical and Physiological Effects:
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis and the suppression of tumor growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide is its potent anti-angiogenic activity, which makes it a promising candidate for cancer therapy. However, the compound has also been shown to have limitations, including poor solubility and stability, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide, including the development of more stable and soluble analogs of the compound, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and macular degeneration.
In conclusion, N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide is a promising anti-angiogenic agent that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have potent anti-angiogenic activity and to inhibit the growth of a variety of tumor types. While there are limitations to its use, there are also several future directions for research on the compound that may lead to the development of more effective anti-cancer therapies.
Méthodes De Synthèse
The synthesis of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide involves the reaction of 3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanoic acid with phosgene followed by reaction with ammonia to form the corresponding carbamate. The resulting compound is then treated with acetic anhydride to yield N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide.
Applications De Recherche Scientifique
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been shown to be effective in inhibiting the growth of a variety of tumor types, including breast, prostate, lung, and colon cancer.
Propriétés
IUPAC Name |
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-14(18)16-13(17)8-9-19-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWHEAKTNXOFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)SCCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7573565.png)

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)
![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)
![2-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B7573624.png)